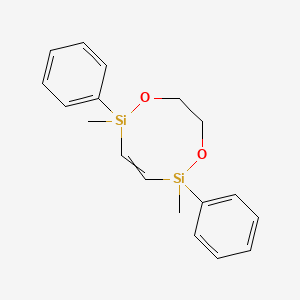
2,5-Dimethyl-2,5-diphenyl-2,5,7,8-tetrahydro-1,6,2,5-dioxadisilocine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethyl-2,5-diphenyl-2,5,7,8-tetrahydro-1,6,2,5-dioxadisilocine is a unique organosilicon compound characterized by its distinctive structure, which includes two silicon atoms and a dioxadisilocine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-2,5-diphenyl-2,5,7,8-tetrahydro-1,6,2,5-dioxadisilocine typically involves the reaction of phenyl-substituted silanes with appropriate reagents under controlled conditions. One common method involves the use of phenylsilane and dimethylsilane in the presence of a catalyst to facilitate the formation of the dioxadisilocine ring. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dimethyl-2,5-diphenyl-2,5,7,8-tetrahydro-1,6,2,5-dioxadisilocine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The phenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield siloxane derivatives, while reduction can produce silane derivatives.
Applications De Recherche Scientifique
2,5-Dimethyl-2,5-diphenyl-2,5,7,8-tetrahydro-1,6,2,5-dioxadisilocine has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and materials.
Biology: The compound’s unique structure makes it a candidate for studying silicon-based biochemistry and potential biological applications.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and unique properties.
Mécanisme D'action
The mechanism by which 2,5-Dimethyl-2,5-diphenyl-2,5,7,8-tetrahydro-1,6,2,5-dioxadisilocine exerts its effects is primarily related to its ability to interact with other molecules through its silicon atoms. These interactions can influence various molecular pathways and processes, making it a versatile compound for different applications. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4,5-Dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide: Known for its use in cell viability assays.
2,5-Diphenyl-1,3,4-oxadiazole: Used in organic electronics and as a scintillator.
Uniqueness
2,5-Dimethyl-2,5-diphenyl-2,5,7,8-tetrahydro-1,6,2,5-dioxadisilocine stands out due to its dioxadisilocine ring structure, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring stability and specific reactivity patterns.
Propriétés
Numéro CAS |
920755-45-9 |
|---|---|
Formule moléculaire |
C18H22O2Si2 |
Poids moléculaire |
326.5 g/mol |
Nom IUPAC |
2,5-dimethyl-2,5-diphenyl-7,8-dihydro-1,6,2,5-dioxadisilocine |
InChI |
InChI=1S/C18H22O2Si2/c1-21(17-9-5-3-6-10-17)15-16-22(2,20-14-13-19-21)18-11-7-4-8-12-18/h3-12,15-16H,13-14H2,1-2H3 |
Clé InChI |
DHYTXESLMYTTBQ-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1(C=C[Si](OCCO1)(C)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


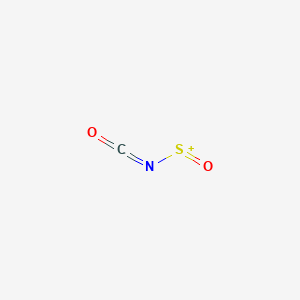

![2-[4-(Benzyloxy)phenyl]-3,4-dimethylmorpholin-2-ol](/img/structure/B14198158.png)
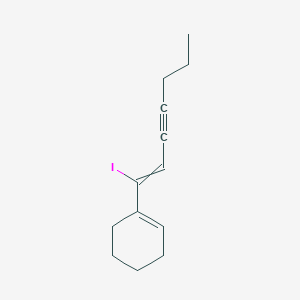
![4-[(Bromomethyl)(dimethyl)silyl]phenol](/img/structure/B14198170.png)
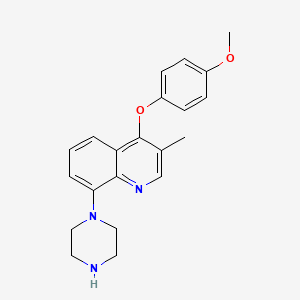
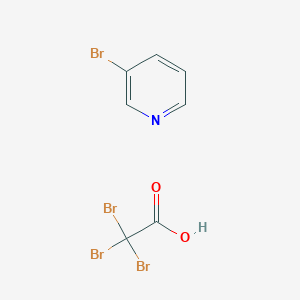
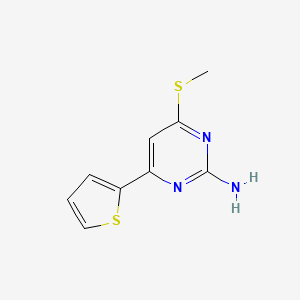
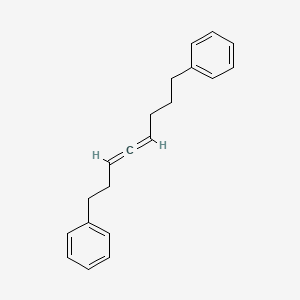
![1-(Diphenylethenylidene)-2-phenylspiro[2.4]heptane](/img/structure/B14198196.png)
![2-Methyl-2-[1-(2-methylcyclohex-3-en-1-yl)ethoxy]propan-1-ol](/img/structure/B14198212.png)
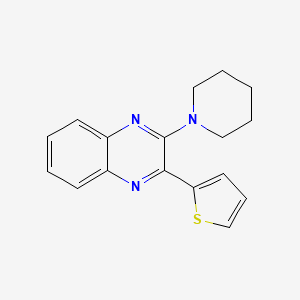
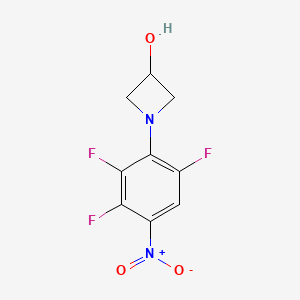
![3-[2-(Diphenylphosphanyl)anilino]-1-phenylbut-2-en-1-one](/img/structure/B14198226.png)
